REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][N:5]([CH3:7])[CH:6]=1.CCOCC.[CH2:13]([Sn:17](Cl)([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16]>C(OCC)(=O)C>[CH3:7][N:5]1[CH:6]=[C:2]([Sn:17]([CH2:18][CH2:19][CH2:20][CH3:21])([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:13][CH2:14][CH2:15][CH3:16])[CH:3]=[N:4]1
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NN(C1)C
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
tributyltin chloride
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
After the reaction solution was stirred at −78° C. for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
It was stirred at −60° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature, at which it
|
Type
|
STIRRING
|
Details
|
was stirred for 1 more hour
|
Type
|
WASH
|
Details
|
washed with water (200 mL) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography on silica gel with hexanes/ethyl acetate=10/1 as eluant
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1)[Sn](CCCC)(CCCC)CCCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |